molecular formula C9H9F2NO3S B8727575 N-(4-acetyl-2,6-difluorophenyl)methanesulfonamide

N-(4-acetyl-2,6-difluorophenyl)methanesulfonamide

Cat. No. B8727575
M. Wt: 249.24 g/mol
InChI Key: UGIVDXDCLWNMCP-UHFFFAOYSA-N
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Patent
US07858621B2

Procedure details

To a solution of 1-(4-amino-3,5-difluoro-phenyl)-ethanone (2.35 g, 13.73 mmol) and Et3N (2 mL) in CH2Cl2 (10 mL) was added dropwise MsCl (2.34 mL, 2.34 mmol) at 0° C. The mixture was stirred for 3 hours at room temperature. The mixture was then diluted with EtOAc and 1N-HCl. The organic layer was washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product was used directly in the following reaction. The crude residue was dissolved in THF (8 mL), after then was added 1N NaOH (4 mL) and CH3OH (4 mL) to the solution. After stirred for 5 hrs at room temperature, the mixture was diluted with EtOAc and 1N-HCl. The organic layer was washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude residue was purified by chromatography to afford N-(4-acetyl-2,6-difluoro-phenyl)-methanesulfonamide (1.85 g, 54%).
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2.35 g
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.34 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
[Compound]
Name
crude residue
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
8 mL
Type
solvent
Reaction Step Three
Name
Quantity
4 mL
Type
reactant
Reaction Step Four
Name
Quantity
4 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([F:8])=[CH:6][C:5]([C:9](=[O:11])[CH3:10])=[CH:4][C:3]=1[F:12].CCN(CC)CC.[CH3:20][S:21](Cl)(=[O:23])=[O:22].[OH-].[Na+]>C(Cl)Cl.CCOC(C)=O.Cl.C1COCC1.CO>[C:9]([C:5]1[CH:4]=[C:3]([F:12])[C:2]([NH:1][S:21]([CH3:20])(=[O:23])=[O:22])=[C:7]([F:8])[CH:6]=1)(=[O:11])[CH3:10] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
2.35 g
Type
reactant
Smiles
NC1=C(C=C(C=C1F)C(C)=O)F
Name
Quantity
2 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
2.34 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
crude residue
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
8 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
4 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
4 mL
Type
solvent
Smiles
CO
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 3 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The organic layer was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was used directly in the following reaction
STIRRING
Type
STIRRING
Details
After stirred for 5 hrs at room temperature
Duration
5 h
WASH
Type
WASH
Details
The organic layer was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by chromatography

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(=O)C1=CC(=C(C(=C1)F)NS(=O)(=O)C)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.85 g
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 317.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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